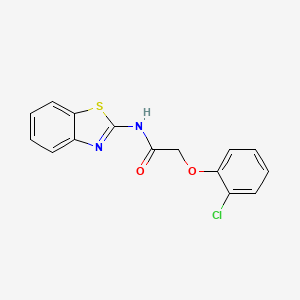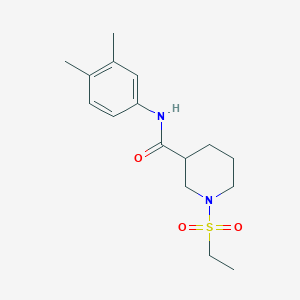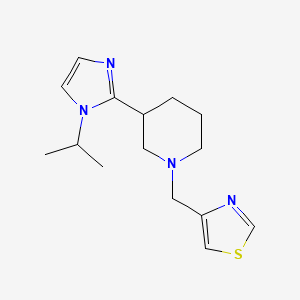
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Safety and Hazards
Sigma-Aldrich provides N-1,3-benzothiazol-2-yl-2-(2-chlorophenoxy)acetamide to early discovery researchers as part of a collection of rare and unique chemicals. The company does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In biological systems, it might interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and its derivatives share structural similarities and are often studied for similar applications.
Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides with related chemical structures.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is unique due to the combination of the benzothiazole and chlorophenoxyacetamide moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-5-1-3-7-12(10)20-9-14(19)18-15-17-11-6-2-4-8-13(11)21-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPWTRHERXSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(4-cyclopentylpyrimidin-2-yl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5587135.png)
![N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B5587136.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5587142.png)
![4-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B5587144.png)
![4-methyl-2-[2-(3-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5587150.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5587160.png)

![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5587190.png)
![2-hydroxyimino[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5587198.png)

![4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)
![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
